Glutaconic acid

Content Navigation

Researchers developing superabsorbent polymers or coordination polymers often face kinetic dead-ends with symmetric unsaturated diacids (fumaric) or sterically hindered ones (mesaconic). Glutaconic acid’s distinct α,β/β,γ-alkene enables rapid nucleophilic addition, overcoming these bottlenecks. • Phospha-Michael addition: 100% solid-state conversion vs 0% with fumaric acid • Crosslinking: dual -COOH + activated alkene for UV/thermal curing of SAPs • Thermal stability: 138°C mp imparts rigidity and higher Tg in unsaturated polyesters. Supplied ≥98% pure, shipped ambient globally.

CAS Number

Product Name

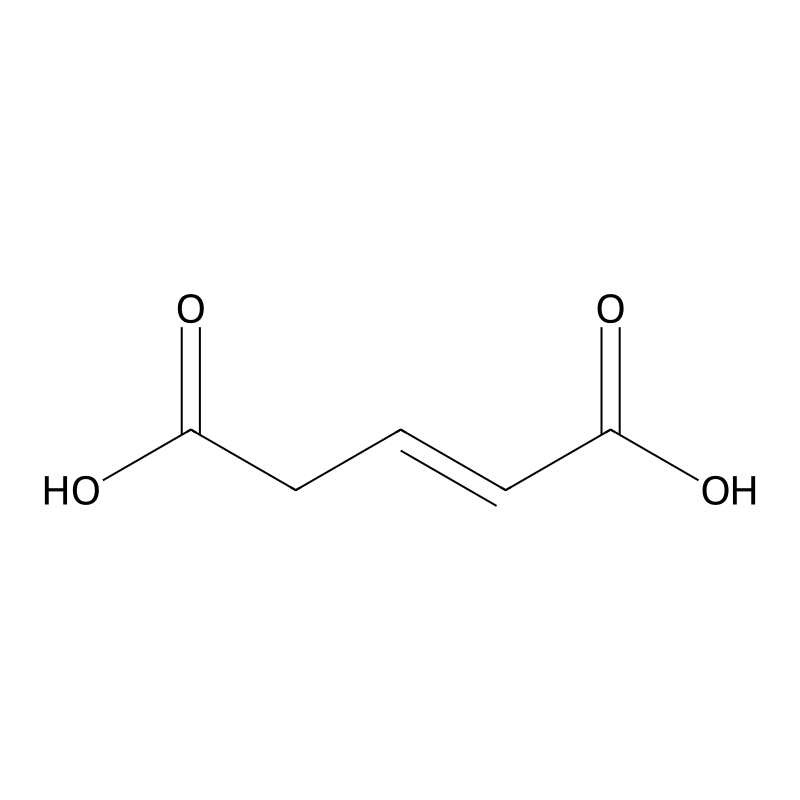

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Glutaconic acid (pent-2-enedioic acid) is a highly reactive, unsaturated dicarboxylic acid characterized by a trans-configured double bond. This structural feature differentiates it from its saturated analog, glutaric acid, by introducing planar rigidity and a site for electrophilic or radical addition. In industrial and advanced laboratory settings, glutaconic acid is primarily procured as a specialized monomer for unsaturated polyesters, a surface cross-linking agent for superabsorbent polymers (SAPs), and a rigid scaffold for active pharmaceutical ingredients (APIs) and coordination ligands [1]. Its dual functionality—combining two carboxylic acid groups with an activated alkene—makes it an essential building block where post-polymerization modification or enhanced thermal stability is required.

Research Fit

Substituting glutaconic acid with its saturated counterpart, glutaric acid, results in the complete loss of cross-linking capability, rendering it useless for thermosetting resins or UV-curable superabsorbent polymers [1]. Conversely, attempting to substitute it with other unsaturated dicarboxylic acids, such as fumaric acid, mesaconic acid, or citraconic acid, often leads to severe kinetic bottlenecks. The specific asymmetric placement of the double bond in glutaconic acid (α,β to one carboxyl and β,γ to the other) provides a unique electronic environment that facilitates rapid nucleophilic additions that fail entirely with symmetric or sterically hindered analogs [2]. Furthermore, the trans-alkene geometry restricts chain flexibility, imparting higher melting points and greater thermal stability to derived materials than flexible saturated diacids can achieve.

Substitution Risk

Superior Mechanochemical Reactivity in Ligand Synthesis

In the solid-state mechanochemical synthesis of phosphabetaine ligands using 1,3,5-triaza-7-phosphaadamantane (PTA), the choice of unsaturated dicarboxylic acid drastically impacts conversion rates. Glutaconic acid demonstrates exceptional reactivity, achieving 100% conversion to the corresponding P-alkylated derivative within 4 hours. In stark contrast, symmetric or sterically hindered analogs fail to react efficiently under identical conditions: fumaric acid and mesaconic acid show 0% conversion after 8 hours, while citraconic acid achieves only 5% conversion [1].

| Evidence Dimension | Solid-state conversion rate to phosphabetaine |

| Target Compound Data | 100% conversion in 4 hours |

| Comparator Or Baseline | Fumaric acid and Mesaconic acid (0% in 8 hours); Citraconic acid (5% in 8 hours) |

| Quantified Difference | >95% higher conversion efficiency in half the time |

| Conditions | Planetary ball mill, solid-state reaction with PTA at room temperature |

Enables rapid, solvent-free synthesis of coordination polymers and ligands where other common unsaturated diacids completely fail to react.

Enhanced Acidity for pH-Responsive Formulations

The presence of the α,β-unsaturated double bond in glutaconic acid significantly alters its electronic profile compared to its saturated analog, glutaric acid. Glutaconic acid exhibits a first acid dissociation constant (pKa1) of 3.8, whereas glutaric acid has a pKa1 of 4.34[1]. This shift of over 0.5 pH units indicates that glutaconic acid ionizes more readily in mildly acidic environments.

| Evidence Dimension | First acid dissociation constant (pKa1) |

| Target Compound Data | pKa1 = 3.8 |

| Comparator Or Baseline | Glutaric acid (pKa1 = 4.34) |

| Quantified Difference | 0.54 pH unit reduction in pKa1 |

| Conditions | Aqueous solution at standard temperature |

The higher acidity allows for precise tuning of pH-dependent cross-linking reactions and ensures earlier ionization in mildly acidic formulation environments.

Increased Thermal Stability and Monomer Rigidity

The restricted rotation imposed by the trans-double bond in glutaconic acid results in a highly crystalline, rigid planar structure, which is reflected in its thermal properties. Trans-glutaconic acid has a melting point of 138 °C, which is substantially higher than the 95–98 °C melting range of the flexible, saturated glutaric acid [1].

| Evidence Dimension | Melting point |

| Target Compound Data | 138 °C |

| Comparator Or Baseline | Glutaric acid (95–98 °C) |

| Quantified Difference | ~40 °C higher melting point |

| Conditions | Standard atmospheric pressure |

The higher melting point prevents premature melting and degradation during high-temperature solid-state handling and melt-polycondensation processes, ensuring robust manufacturability.

Synthesis of Surface-Crosslinked Superabsorbent Polymers (SAPs)

Glutaconic acid is the optimal choice where a water-soluble, unsaturated dicarboxylic acid is required to form intra-particulate covalent bonds under UV or thermal initiation, outperforming saturated diacids like glutaric acid that cannot cross-link[1].

Solvent-Free Mechanochemical Ligand Synthesis

In the production of phosphabetaine ligands and coordination polymers via phospha-Michael addition, glutaconic acid provides rapid, 100% conversion in solid-state milling, making it the required precursor over fumaric or mesaconic acids which fail to react under these conditions[2].

Production of Rigid Unsaturated Polyesters

Glutaconic acid is selected over flexible saturated diacids when the monomer must provide both a site for post-polymerization curing and structural rigidity, leveraging its 138 °C melting point to increase the thermal stability of the final resin [3].

pH-Responsive Pharmaceutical Intermediates

Procured for API synthesis workflows where an intermediate requires a lower pKa1 (3.8) than standard saturated diacids to facilitate selective salt formation or to act as a highly reactive electrophilic precursor [3].

Application Fit Matrix

References

- [1] EP1757646A1 - Method of surface cross-linking superabsorbent polymer particles using ultraviolet radiation.

- [2] Mechanochemical P-derivatization of 1,3,5-Triaza-7-Phosphaadamantane (PTA) and Silver-Based Coordination Polymer. Molecules, 2020.

- [3] GSU Chemistry 1211 Organic Acid Search Results. Georgia State University.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

505-36-2

628-48-8

Wikipedia

Use Classification

Explore Compound Types